Procyanidin A2

Beschreibung

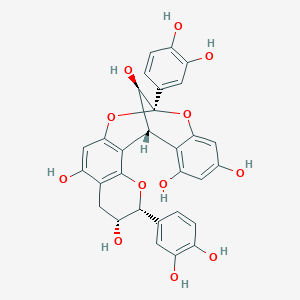

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,5R,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEWTSAADLNHNH-LSBOWGMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904175 | |

| Record name | Proanthocyanidin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Proanthocyanidin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41743-41-3 | |

| Record name | Proanthocyanidin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proanthocyanidin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYANIDIN A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQN6668Q4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Proanthocyanidin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Proanthocyanidin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Procyanidin A2: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin A2 (PA2) is an A-type proanthocyanidin dimer with significant therapeutic potential, attributed to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of Procyanidin A2. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of current knowledge to facilitate further investigation and application of this promising bioactive compound.

Introduction

Procyanidin A2 is a polyphenolic compound belonging to the flavonoid family, specifically the proanthocyanidin class. It is formed by the oxidative condensation of two (-)-epicatechin units linked by a characteristic A-type bond (a C-C and an ether linkage). This structural feature distinguishes it from the more common B-type procyanidins and is thought to contribute to its unique biological activities. The growing interest in Procyanidin A2 stems from its demonstrated health benefits, including but not limited to, antioxidant, anti-inflammatory, cardioprotective, and potential anti-cancer effects. This guide aims to provide a comprehensive technical resource on the natural occurrences and analytical methodologies for Procyanidin A2.

Natural Sources and Distribution of Procyanidin A2

Procyanidin A2 is found in a variety of plant materials, often concentrated in the skins, seeds, and pericarps of fruits and nuts. Its distribution is not ubiquitous, with significant concentrations found in a select number of plant species.

Major Natural Sources

The primary known natural sources of Procyanidin A2 include:

-

Peanut Skins (Arachis hypogaea): One of the most abundant and commercially viable sources of Procyanidin A2.

-

Litchi Pericarp (Litchi chinensis): The peel of the litchi fruit is a rich source of this compound.

-

Cranberry (Vaccinium macrocarpon): Cranberries and their products are well-known for their A-type proanthocyanidin content, including Procyanidin A2.

-

Avocado (Persea americana): Found in the seed and peel of the avocado fruit.

-

Chestnut (Castanea spp.): Present in the shells and pellicles of chestnuts.

-

Cinnamon (Cinnamomum spp.): The bark of some cinnamon species contains Procyanidin A2.

-

Grape Seeds (Vitis vinifera): While B-type procyanidins are more abundant, A-type procyanidins, including Procyanidin A2, are also present.

-

Other reported sources: Cinchona cortex, Urvillea ulmaceae, and Ecdysanthera utilis.[1]

Distribution in the Plant Kingdom

The following diagram illustrates the distribution of Procyanidin A2 across various plant families and the specific plant parts where it is predominantly found.

Quantitative Data on Procyanidin A2 Content

The concentration of Procyanidin A2 varies significantly depending on the plant source, cultivar, geographical origin, and extraction method. The following table summarizes the reported quantitative data for Procyanidin A2 in various natural sources.

| Natural Source | Plant Part | Concentration of Procyanidin A2 | Reference(s) |

| Peanut (Arachis hypogaea) | Skin | 1.26 - 7.93 mg/g of skin | [2] |

| Litchi (Litchi chinensis) | Pericarp (Peel) | 4.46 - 4.97 mg/g | [3] |

| Cranberry (Vaccinium macrocarpon) | Fruit Juice | Not Detected in some studies | - |

| Fruit (dried powder) | 0.27 - 1.2 mg/g | - | |

| Avocado (Persea americana) | Seed | 0.08 mg/g (dry weight) | - |

| Peel | 0.12 mg/g (dry weight) | - | |

| Chestnut (Castanea spp) | Shell & Pellicle | Data not consistently available | - |

| Cinnamon (Cinnamomum spp) | Bark | Data not consistently available | - |

| Grape (Vitis vinifera) | Seed | Data not consistently available | - |

Note: The reported values are subject to variation based on the analytical methods and sample preparation procedures used in different studies. Direct comparison may not always be appropriate.

Experimental Protocols

Accurate quantification and characterization of Procyanidin A2 require robust and validated experimental protocols. This section details the methodologies for extraction, purification, and quantification of Procyanidin A2.

Extraction of Procyanidin A2 from Peanut Skins

This protocol is adapted from methodologies optimized for the extraction of proanthocyanidins from peanut skins.[4][5]

Materials:

-

Peanut skins (raw, dried)

-

Hexane

-

70% Acetone in water (v/v) with 0.1% formic acid

-

Rotary evaporator

-

Centrifuge

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Freeze-dryer (optional)

Procedure:

-

Defatting: Grind the dried peanut skins into a fine powder. Defat the powder by soaking and stirring in hexane (1:5 w/v) for 1 hour at room temperature. Repeat this step three times to ensure complete removal of lipids. Air-dry the defatted powder to remove residual hexane.

-

Extraction: Suspend the defatted peanut skin powder in a solution of 70% acetone containing 0.1% formic acid (1:10 w/v).

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.

-

Maceration: Allow the mixture to macerate for 24 hours at 4°C with occasional stirring.

-

Centrifugation and Filtration: Centrifuge the mixture at 4000 rpm for 15 minutes. Collect the supernatant and filter it through Whatman No. 1 filter paper.

-

Solvent Evaporation: Evaporate the acetone from the filtrate using a rotary evaporator at a temperature below 40°C.

-

Lyophilization (Optional): The resulting aqueous extract can be freeze-dried to obtain a stable powder of the crude Procyanidin A2 extract.

Quantification of Procyanidin A2 by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the quantification of Procyanidin A2.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 2% Acetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-15 min: Linear gradient to 25% B

-

15-25 min: Linear gradient to 50% B

-

25-30 min: Hold at 50% B

-

30-35 min: Return to initial conditions (5% B)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure Procyanidin A2 standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the crude extract or purified fraction in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Identify the Procyanidin A2 peak in the chromatograms based on the retention time of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to calculate the concentration of Procyanidin A2 in the samples.

Quantification of Total Proanthocyanidins using the DMAC Assay

The 4-dimethylaminocinnamaldehyde (DMAC) assay is a colorimetric method widely used for the quantification of proanthocyanidins.

Materials:

-

4-dimethylaminocinnamaldehyde (DMAC) reagent: Dissolve 0.1% (w/v) DMAC in acidified ethanol (e.g., ethanol containing 1 N HCl). Prepare fresh daily and protect from light.

-

Procyanidin A2 standard.

-

Spectrophotometer or microplate reader capable of measuring absorbance at 640 nm.

Procedure:

-

Standard Curve: Prepare a series of dilutions of the Procyanidin A2 standard in methanol.

-

Reaction: In a microplate well or a cuvette, add an appropriate volume of the standard or sample solution. Add the DMAC reagent. The final reaction volume and ratios may need optimization, but a common starting point is 1 part sample to 5 parts DMAC reagent.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 15-20 minutes), protected from light.

-

Measurement: Measure the absorbance of the resulting green-blue colored solution at 640 nm.

-

Calculation: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of total proanthocyanidins in the sample by interpolating its absorbance on the standard curve. The results are typically expressed as Procyanidin A2 equivalents.

Signaling Pathways and Biological Activities

Procyanidin A2 exerts its biological effects through the modulation of several key signaling pathways, primarily related to inflammation and oxidative stress.

Anti-inflammatory and Antioxidant Mechanisms

Procyanidin A2 has been shown to suppress inflammatory responses by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It also enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

The following diagram illustrates the proposed mechanism of action of Procyanidin A2 in inhibiting inflammation and oxidative stress.

Conclusion

Procyanidin A2 stands out as a promising natural compound with significant potential for applications in the pharmaceutical and nutraceutical industries. Its well-defined antioxidant and anti-inflammatory mechanisms of action provide a strong scientific basis for its therapeutic use. This guide has provided a comprehensive overview of the key aspects of Procyanidin A2, from its natural sources and distribution to detailed analytical methodologies. The structured presentation of quantitative data, experimental protocols, and signaling pathways is intended to serve as a valuable tool for researchers and professionals, fostering further exploration and development of Procyanidin A2-based products. As research continues to uncover the full spectrum of its biological activities, Procyanidin A2 is poised to become an important component in the development of novel health-promoting agents.

References

- 1. Procyanidin A2 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction of Peanut Skins | Encyclopedia MDPI [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Procyanidin A2

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data for Procyanidin A2, a naturally occurring A-type proanthocyanidin. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and potential applications of this compound.

Chemical Structure and Properties

Procyanidin A2 is a dimeric flavan-3-ol, a type of flavonoid, with the molecular formula C30H24O12 and a molecular weight of 576.51 g/mol .[1][2] It is classified as an A-type proanthocyanidin, which is characterized by a unique double linkage between the two constituent monomeric units.[3] In the case of Procyanidin A2, these units are both (-)-epicatechin.[1] The linkage consists of a C4β→C8 carbon-carbon bond and a C2β→O→C7 ether bond.[4]

Nomenclature

The systematic IUPAC name for Procyanidin A2 is (1R,5R,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.0²,¹¹.0³,⁸.0¹⁵,²⁰]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol. It is also commonly referred to as Epicatechin-(2β→7,4β→8)-epicatechin.

Physicochemical Properties

Procyanidin A2 is typically a pale pink or white solid. It is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol, but only sparingly soluble in water.

| Property | Value | Reference |

| Molecular Formula | C30H24O12 | |

| Molecular Weight | 576.51 g/mol | |

| Melting Point | 300 °C | |

| Appearance | White to Pale Pink Solid | |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water |

Stereochemistry

The stereochemistry of Procyanidin A2 is defined by five stereocenters, leading to its specific spatial arrangement. The IUPAC name (2R,3R,8S,14R,15R)-2,8-bis(3,4-dihydroxyphenyl)-2,3,4,14-tetrahydro-8,14-methanobenzodioxocino[4,5-h]chromene-3,5,11,13,15-pentaol precisely describes the absolute configuration at these centers. The molecule possesses a positive optical activity.

Caption: 2D Chemical Structure of Procyanidin A2.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of Procyanidin A2 has been elucidated using NMR spectroscopy. The following table summarizes key ¹H and ¹³C NMR chemical shifts.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Upper Unit | ||

| H-2 | 4.95 (br s) | 99.80 |

| H-3 | 4.14 (d, J=3.2 Hz) | 66.30 |

| H-4 | 2.95 (dd, J=17.2, 4.8 Hz), 2.80 (br d, J=17.2 Hz) | 28.88 |

| Lower Unit | ||

| H-3 | 4.32 (d, J=3.2 Hz) | 72.93 |

| H-4 | 4.33 (d, J=3.2 Hz) | 36.81 |

| Aromatic H | 7.29 - 6.76 | 158.28 - 95.85 (multiple signals) |

| Aromatic H | 6.12 - 5.95 | |

| Data obtained in acetone-d₆. Source: |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and structural analysis of Procyanidin A2.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| ESI-Negative | [M-H]⁻: 575.12 | 289, 285, 163, 125, 109 |

| ESI-Positive | [M+H]⁺: 577 | - |

| ESI-Positive | [M+Na]⁺: 599 | - |

| Sources: |

Experimental Protocols

Isolation from Natural Sources

Procyanidin A2 can be isolated from various plant sources, including horse chestnut (Aesculus hippocastanum), litchi fruit pericarp, and peanut skins. A general protocol for its isolation from horse chestnut seed shells is as follows:

-

Extraction: The plant material is extracted with an acetone-water mixture (e.g., 7:3 v/v).

-

Solvent Partitioning: The aqueous acetone extract is then partitioned with ethyl acetate to separate compounds based on polarity.

-

Chromatography: The ethyl acetate fraction is subjected to column chromatography on Sephadex LH-20.

-

Purification: Final purification is achieved by thin-layer chromatography (TLC) on silica gel plates to yield pure Procyanidin A2.

Caption: Isolation workflow for Procyanidin A2.

Chemical Synthesis

Procyanidin A2 can be synthesized from its B-type counterpart, Procyanidin B2, through radical oxidation. This method utilizes 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals under neutral conditions to facilitate the formation of the additional ether linkage.

Caption: Synthesis of Procyanidin A2 from Procyanidin B2.

The total synthesis of Procyanidin A2 has also been achieved. A key strategy involves:

-

Coupling: A TiCl₄-mediated condensation or clay-catalyzed coupling of protected (-)-epicatechin derivatives.

-

Deprotection and Cyclization: Removal of protecting groups (e.g., benzyl groups) under mild catalytic hydrogenation conditions, which facilitates the in-situ formation of the A-type ether linkage.

-

Purification: Separation of the resulting diastereomers via silica gel column chromatography.

Analytical Methods

A validated quantitative High-Performance Liquid Chromatography (HPLC) method has been developed for the determination of Procyanidin A2.

-

Column: Phenominex® Luna 5u Hilic

-

Mobile Phase: A step gradient of 2% acetic acid and acetonitrile.

-

Detection: UV or Mass Spectrometry (LC-MS).

Biosynthesis

Procyanidin A2 is synthesized in plants via the flavonoid pathway. The precursor, (-)-epicatechin, is formed from leucoanthocyanidins. While the precise enzymatic steps for the final dimerization and A-type linkage formation in vivo are still under investigation, it is believed to involve an oxidative process, potentially mediated by enzymes such as polyphenol oxidase (PPO) or laccases.

Caption: Simplified biosynthesis pathway of Procyanidin A2.

References

The Biosynthesis of Procyanidin A2 in Plants: A Technical Guide for Researchers

[Date]: November 25, 2025

[Affiliation]: Google Research

Abstract

Procyanidin A2, an A-type proanthocyanidin, is a dimeric flavan-3-ol found in various plant tissues that exhibits a range of bioactive properties of interest in the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the biosynthetic pathway of Procyanidin A2 in plants, intended for researchers, scientists, and drug development professionals. It details the enzymatic steps leading to the formation of its constituent epicatechin monomers, explores the proposed mechanisms for the characteristic A-type linkage, presents available quantitative data for key enzymes, and provides detailed experimental protocols for the study of this pathway.

Introduction

Proanthocyanidins (PAs), also known as condensed tannins, are a class of polyphenolic secondary metabolites widespread in the plant kingdom. They are oligomers or polymers of flavan-3-ol units, such as (+)-catechin and (-)-epicatechin.[1] PAs are classified into A-type and B-type based on the nature of the interflavan linkage. B-type PAs possess a single C-C bond (typically C4→C8 or C4→C6) between the flavan-3-ol units. In contrast, A-type PAs, such as Procyanidin A2, feature an additional ether linkage (C2→O→C7) alongside the C-C bond.[2]

Procyanidin A2 is specifically a dimer of two (-)-epicatechin units.[3] It has been identified in a variety of plants, including litchi, peanut, and cranberry, and is associated with various health benefits.[2][4] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or for developing biocatalytic systems for its synthesis.

The Biosynthetic Pathway of Procyanidin A2

The biosynthesis of Procyanidin A2 begins with the general flavonoid pathway, which produces the flavan-3-ol monomer, (-)-epicatechin. The subsequent dimerization and formation of the characteristic A-type linkage is an area of ongoing research, with evidence pointing towards both enzymatic and spontaneous oxidative processes.

Biosynthesis of the (-)-Epicatechin Monomer

The synthesis of (-)-epicatechin is a multi-step process involving enzymes from the phenylpropanoid and flavonoid pathways. The core pathway is illustrated below:

The key enzymatic steps leading to (-)-epicatechin are:

-

Flavanone 3-hydroxylase (F3H): This enzyme hydroxylates naringenin to produce dihydroquercetin.

-

Dihydroflavonol 4-reductase (DFR): DFR reduces dihydroquercetin to leucocyanidin.

-

Anthocyanidin synthase (ANS) / Leucoanthocyanidin dioxygenase (LDOX): ANS/LDOX oxidizes leucocyanidin to the unstable anthocyanidin, cyanidin.

-

Anthocyanidin reductase (ANR): ANR is a key enzyme that reduces cyanidin to (-)-epicatechin.

Formation of the A-Type Linkage

The formation of the A-type linkage in Procyanidin A2 is thought to occur through the oxidation of the B-type procyanidin, Procyanidin B2 (an epicatechin-(4β→8)-epicatechin dimer). Two primary mechanisms have been proposed for this conversion:

1. Enzymatic Oxidation: Evidence suggests that laccases (p-diphenol:dioxygen oxidoreductases) can catalyze the oxidative coupling to form the A-type ether bond. These copper-containing enzymes can oxidize procyanidin B2, leading to the formation of Procyanidin A2. Polyphenol oxidases (PPOs) have also been implicated in this conversion. This enzymatic process is thought to be a key route for A-type proanthocyanidin biosynthesis in vivo.

2. Spontaneous Radical Oxidation: In vitro studies have shown that Procyanidin B2 can be converted to Procyanidin A2 through radical oxidation, for example, by using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals under neutral conditions. This suggests that oxidative conditions within the plant cell could also lead to the spontaneous formation of the A-type linkage.

While both pathways are plausible, the involvement of specific enzymes like laccases points towards a more controlled and regulated process in planta.

Quantitative Data

The following table summarizes the available kinetic data for the key enzyme, Anthocyanidin Reductase (ANR), involved in the biosynthesis of the (-)-epicatechin precursor. Data for Leucoanthocyanidin Reductase (LAR) is less abundant in the literature.

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference |

| ANR | Vitis vinifera | Cyanidin | 2.82 ± 0.66 | - | - | 7.5 | 30 | |

| MiANR1-2 | Mangifera indica | Cyanidin | 15.3 ± 1.1 | 1.8 ± 0.05 (nmol/min/µg) | 1.4 ± 0.04 | 4.0 | 30 | |

| MiANR1-3 | Mangifera indica | Cyanidin | 12.8 ± 0.9 | 1.5 ± 0.03 (nmol/min/µg) | 1.2 ± 0.02 | 4.0 | 30 |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the Procyanidin A2 biosynthesis pathway.

Extraction and Quantification of Procyanidin A2 by HPLC

This protocol describes a general method for the extraction and quantification of Procyanidin A2 from plant material, adapted from published methods.

4.1.1. Materials and Reagents:

-

Plant tissue (e.g., leaves, fruit pericarp)

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetic acid (HPLC grade)

-

Procyanidin A2 standard

-

Mortar and pestle or grinder

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with a C18 column and UV detector

4.1.2. Extraction Procedure:

-

Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a grinder.

-

Weigh approximately 1 g of the powdered tissue into a centrifuge tube.

-

Add 10 mL of 80% methanol.

-

Vortex the mixture for 1 minute.

-

Sonciate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of 80% methanol and combine the supernatants.

-

Evaporate the solvent from the combined supernatants under reduced pressure at 40°C.

-

Redissolve the dried extract in a known volume of methanol (e.g., 1 mL).

-

Filter the redissolved extract through a 0.22 µm syringe filter into an HPLC vial.

4.1.3. HPLC Analysis:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 2% Acetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient could be: 0-5 min, 5% B; 5-20 min, 5-25% B; 20-25 min, 25-50% B; 25-30 min, 50-5% B; followed by a 5-minute re-equilibration at 5% B. The gradient should be optimized based on the specific column and plant matrix.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 10-20 µL.

4.1.4. Quantification:

-

Prepare a stock solution of Procyanidin A2 standard in methanol.

-

Create a series of standard dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject the standards and the plant extracts into the HPLC system.

-

Identify the Procyanidin A2 peak in the chromatograms of the extracts by comparing the retention time with the standard.

-

Quantify the amount of Procyanidin A2 in the extracts using the calibration curve.

References

- 1. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polymerization of proanthocyanidins under the catalysis of miR397a-regulated laccases in Salvia miltiorrhiza and Populus trichocarpa | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Leucoanthocyanidin reductase (EC 1.17.1.3) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

Procyanidin A2: A Comprehensive Technical Guide on its Discovery, Biology, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procyanidin A2, an A-type proanthocyanidin dimer, has garnered significant scientific interest due to its diverse biological activities, including potent antioxidant and anti-inflammatory properties. First isolated from the horse chestnut (Aesculus hippocastanum), this complex flavonoid has since been identified in various other plant sources. This technical guide provides an in-depth overview of the discovery and historical context of Procyanidin A2, detailed experimental protocols for its isolation and analysis, a summary of its quantitative biological data, and a visualization of its modulation of key cellular signaling pathways.

Discovery and Historical Context

The journey of Procyanidin A2 is rooted in the broader exploration of proanthocyanidins, a class of polyphenolic compounds. The pioneering work in this field was largely conducted by Professor Jacques Masquelier, who, in 1947, developed techniques for extracting oligomeric proanthocyanidins (OPCs). His research laid the groundwork for understanding these complex molecules.

The first specific isolation and characterization of Procyanidin A2 is attributed to W. Mayer and his colleagues in the mid-1960s. Their research on the constituents of the horse chestnut (Aesculus hippocastanum) led to the identification of this unique A-type procyanidin dimer. This discovery was a significant step in differentiating the structural complexities within the proanthocyanidin family, particularly highlighting the presence of a second ether linkage in A-type dimers, which distinguishes them from the more common B-type procyanidins. The structural elucidation was achieved through classical chemical degradation methods and spectroscopic analysis available at the time. Subsequent advancements in techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have further confirmed its structure.[1][2][3]

Physicochemical and Biological Activity Data

Procyanidin A2 exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most extensively studied. The following tables summarize key quantitative data from various in vitro studies.

| Physicochemical Properties | |

| Molecular Formula | C₃₀H₂₄O₁₂ |

| Molecular Weight | 576.51 g/mol |

| Appearance | Pale pink solid |

| Solubility | Soluble in DMSO, methanol, and ethanol. Sparingly soluble in water. |

| Melting Point | Approximately 300 °C |

| Antioxidant Activity | |

| Assay | IC₅₀ Value (µM) |

| DPPH Radical Scavenging | 5.08 |

| Anti-inflammatory Activity | |

| Cell Line | Assay |

| RAW264.7 Macrophages | LPS-induced Nitric Oxide (NO) Production |

| RAW264.7 Macrophages | LPS-induced TNF-α and IL-6 release |

| Human Alveolar Epithelial (A549) Cells | IL-4-induced CCL26 Production |

| Antiproliferative Activity | |

| Cell Line | EC₅₀ Value (µg/mL) |

| HepG2 (Liver Carcinoma) | 62.19 |

| HeLa (Cervical Cancer) | 66.07 |

| Antibacterial Activity | |

| Bacteria | MIC (µg/mL) |

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 62.5 |

Modulation of Cellular Signaling Pathways

Procyanidin A2 exerts its biological effects by modulating several key intracellular signaling pathways. Its anti-inflammatory and antioxidant activities are primarily attributed to its ability to interfere with the NF-κB, MAPK, and PI3K/Akt pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

Procyanidin A2 has been shown to suppress the activation of the NF-κB and MAPK signaling cascades in response to inflammatory stimuli like lipopolysaccharide (LPS). It inhibits the phosphorylation of key proteins in these pathways, leading to a downstream reduction in the production of pro-inflammatory mediators.

References

Procyanidin A2: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin A2 (PCA2) is a naturally occurring A-type proanthocyanidin dimer, formed from two (-)-epicatechin units.[1] Found in various plant sources, including grape seeds, litchi pericarp, and peanut skins, PCA2 has garnered significant scientific interest due to its diverse and potent biological activities.[2][3] This technical guide provides an in-depth overview of the current understanding of Procyanidin A2's biological effects, with a focus on its anti-inflammatory, antioxidant, anticancer, antidiabetic, and neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Anti-inflammatory and Antioxidant Activities

Procyanidin A2 exhibits significant anti-inflammatory and antioxidant effects, primarily through the modulation of key signaling pathways. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have demonstrated that PCA2 can effectively suppress the production of pro-inflammatory mediators and reactive oxygen species (ROS).[2][4]

Quantitative Data

| Biological Activity | Assay System | Test Substance | Concentration/Dosage | Result | Reference |

| Anti-inflammatory | LPS-stimulated RAW264.7 cells | Procyanidin A2 | 20, 40, 80 μM | Dose-dependent inhibition of nitrite, NO, TNF-α, IL-6, and PGE2 production. | |

| LPS-stimulated RAW264.7 cells | Procyanidin A2 | 80 μM | Inhibition of iNOS and COX-2 mRNA and protein expression. | ||

| Antioxidant | DPPH radical scavenging assay | Procyanidin A2 | - | IC50: 5.08 ± 0.37 μM | |

| LPS-stimulated RAW264.7 cells | Procyanidin A2 | 20, 40, 80 μM | Suppression of ROS generation. |

Signaling Pathways

Procyanidin A2 exerts its anti-inflammatory and antioxidant effects through the modulation of the NF-κB, MAPK, and Nrf2 signaling pathways.

-

NF-κB Pathway: PCA2 inhibits the phosphorylation of IKKα/β, IκBα, and the p65 subunit of NF-κB, which prevents the translocation of p65 into the nucleus and subsequent transcription of pro-inflammatory genes.

-

MAPK Pathway: PCA2 reduces the phosphorylation of p38, JNK, and ERK, key kinases in the MAPK pathway that are involved in inflammatory responses.

-

Nrf2 Pathway: PCA2 upregulates the expression of Nrf2 and Heme Oxygenase-1 (HO-1) while downregulating Keap1. This promotes the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant enzymes.

Experimental Protocols

1.3.1. Determination of Nitrite, Cytokines, and PGE2

RAW264.7 cells are seeded in 24-well plates and pre-treated with various concentrations of Procyanidin A2 (20, 40, 80 μM) for 1 hour, followed by stimulation with LPS (1 μg/mL) for 18-24 hours. The cell culture supernatant is then collected. Nitrite concentration is measured using the Griess reagent. The levels of TNF-α, IL-6, and PGE2 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

1.3.2. Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels are determined using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). RAW264.7 cells are treated with Procyanidin A2 and/or LPS as described above. The cells are then incubated with DCFH-DA (10 μM) for 30 minutes. The fluorescence intensity is measured using a fluorescence microplate reader or visualized by fluorescence microscopy.

1.3.3. Western Blot Analysis for Signaling Proteins

Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IKKα/β, IκBα, p65, p38, JNK, ERK, as well as Nrf2, Keap1, and HO-1. After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anticancer Activity

Procyanidins, including Procyanidin A2, have demonstrated promising anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.

Quantitative Data

While extensive quantitative data for Procyanidin A2 across a wide range of cancer cell lines is still emerging, studies on procyanidin extracts and related compounds provide valuable insights.

| Cancer Cell Line | Test Substance | Assay | IC50 / Effect | Reference |

| A549 (Human Lung Carcinoma) | Procyanidins (PCs) | MTT Assay | IC50: 150.7 μM (24h), 78.41 μM (48h) | |

| HeLa (Human Cervical Cancer) | Lipophilic Grape Seed Proanthocyanidin (LGSP) | MTT Assay | IC50: 57.97 ± 1.23 μg/mL (48h) | |

| Caco-2 (Human Colorectal Adenocarcinoma) | Procyanidin Hexamer | Cell Viability | Concentration-dependent decrease (2.5–50 μM) | |

| PC-3 (Human Prostate Cancer) | Procyanidin | Apoptosis Assay | 44.86% apoptosis at 300 μg/mL (24h) |

Signaling Pathways

The anticancer effects of procyanidins are mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and metastasis.

-

PI3K/Akt Pathway: Procyanidins have been shown to inhibit the PI3K/Akt signaling pathway, leading to the downstream modulation of proteins involved in cell survival and apoptosis, such as Bad and GSK-3β.

-

JAK2/STAT3 Pathway: Procyanidins can inhibit the JAK2/STAT3 pathway, which is crucial for cell proliferation, differentiation, and apoptosis, thereby suppressing tumor growth.

-

MAPK/ERK Pathway: Inhibition of the MEK/ERK pathway by procyanidins can suppress the activity of transcription factors like AP-1 and NF-κB, which are involved in tumor promotion.

Experimental Protocols

2.3.1. Cell Viability (MTT) Assay

Cancer cells are seeded in 96-well plates and treated with various concentrations of Procyanidin A2 for 24, 48, or 72 hours. After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl). The absorbance is measured at a wavelength of 570 nm using a microplate reader.

2.3.2. Apoptosis Assay by Flow Cytometry

Cells are treated with Procyanidin A2, harvested, and then washed with PBS. The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

2.3.3. Gelatin Zymography for MMP Activity

Conditioned media from Procyanidin A2-treated and control cancer cells are collected. The samples are mixed with non-reducing sample buffer and loaded onto a polyacrylamide gel containing gelatin. After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and then incubated in a developing buffer at 37°C. The gel is then stained with Coomassie Brilliant Blue R-250 and destained. Gelatinolytic activity of MMP-2 and MMP-9 will appear as clear bands on a blue background.

Antidiabetic Activity

Procyanidin A2 has demonstrated potential as an antidiabetic agent by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion, and by improving glucose uptake.

Quantitative Data

| Biological Activity | Assay System | Test Substance | IC50 | Reference |

| α-Glucosidase Inhibition | In vitro enzyme assay | Procyanidin A2 | 0.27 ± 0.01 μg/mL |

Experimental Protocol: α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity is determined by mixing a solution of α-glucosidase with various concentrations of Procyanidin A2 and pre-incubating at 37°C. The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is then added to start the reaction. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined.

Neuroprotective Effects

Procyanidin A2 has also been reported to have neuroprotective effects, although this is a less explored area of its biological activity. Studies on related procyanidins suggest that they can protect neuronal cells from oxidative stress-induced damage.

Signaling Pathways

The neuroprotective effects of procyanidins are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in cell survival and stress response, such as the Nrf2 pathway.

Experimental Protocol: Neuroprotection Assay

Neuronal cells (e.g., PC12 or SH-SY5Y) are pre-treated with Procyanidin A2 and then exposed to a neurotoxic agent such as hydrogen peroxide or amyloid-beta peptide. Cell viability is assessed using the MTT assay. The production of ROS and the activation of apoptotic pathways can also be measured to determine the protective effects of Procyanidin A2.

Conclusion

Procyanidin A2 is a promising natural compound with a wide spectrum of biological activities. Its potent anti-inflammatory and antioxidant properties, mediated through the NF-κB, MAPK, and Nrf2 pathways, make it a strong candidate for further investigation in the context of inflammatory diseases. The emerging evidence of its anticancer effects, through the induction of apoptosis and inhibition of key cancer-related signaling pathways like PI3K/Akt and JAK2/STAT3, highlights its potential in oncology research. Furthermore, its antidiabetic and neuroprotective activities warrant continued exploration. This technical guide provides a solid foundation for researchers and drug development professionals to understand the multifaceted biological roles of Procyanidin A2 and to guide future research and development efforts. Further in vivo studies and clinical trials are necessary to fully elucidate its therapeutic potential in various human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Cancer Chemopreventive Potential of Procyanidin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The PI3K/Akt pathway is involved in procyanidin-mediated suppression of human colorectal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Procyanidins mediates antineoplastic effects against non-small cell lung cancer via the JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Procyanidin A2: A Technical Guide to its Antioxidant Properties and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin A2 is a naturally occurring A-type proanthocyanidin, a class of flavonoid compounds formed from the polymerization of epicatechin units.[1] It is characterized by a unique double linkage between its constituent flavan-3-ol monomers (an upper C4-C8 bond and a C2-O-C7 ether bond).[2] This structure contributes to its potent biological activities. Procyanidin A2 is predominantly found in various plant sources, including grape seeds, litchi pericarp, peanut skins, and cranberries.[1][2][3]

Extensive research has highlighted Procyanidin A2 as a powerful antioxidant and anti-inflammatory agent. It exerts its effects not only through direct scavenging of free radicals but also by modulating critical cellular signaling pathways involved in the oxidative stress response. This technical guide provides an in-depth overview of the antioxidant mechanisms of Procyanidin A2, summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways it influences, offering a comprehensive resource for professionals in research and drug development.

Core Antioxidant Mechanisms

Procyanidin A2 combats oxidative stress through a dual approach: direct neutralization of reactive oxygen species (ROS) and modulation of endogenous antioxidant defense systems via cellular signaling pathways.

Direct Radical Scavenging

Like many polyphenolic compounds, Procyanidin A2 possesses hydroxyl groups that can donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions. Its efficacy as a direct scavenger can be quantified using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. While specific IC50 values for pure Procyanidin A2 are not extensively documented in publicly available literature, studies on extracts rich in A-type proanthocyanidins demonstrate potent radical-scavenging capabilities.

Modulation of Cellular Signaling Pathways

The more profound antioxidant effects of Procyanidin A2 are attributed to its ability to influence key intracellular signaling cascades that regulate the cellular response to oxidative and inflammatory stress. The primary pathways implicated are the Nrf2-ARE, NF-κB, and MAPK pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.

Procyanidin A2 has been shown to be a potent activator of this protective pathway. Its mechanisms include:

-

Upregulation of Nrf2 and HO-1: It increases the expression of both Nrf2 and one of its key downstream targets, Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme.

-

Downregulation of Keap1: By decreasing the expression of Keap1, Procyanidin A2 inhibits the degradation of Nrf2, leading to its accumulation and subsequent nuclear translocation.

-

Inhibition of Nrf2 Ubiquitination: Proanthocyanidins, as a class, are known to activate the Nrf2 pathway by inhibiting the Keap1-dependent ubiquitination and degradation of the Nrf2 protein, thereby increasing its stability and expression.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for degradation, releasing NF-κB (specifically the p65 subunit) to translocate into the nucleus, where it activates the transcription of pro-inflammatory genes, including cytokines and enzymes that produce secondary inflammatory mediators like nitric oxide (NO).

Procyanidin A2 effectively suppresses this pro-inflammatory cascade by:

-

Inhibiting IKK and IκBα Phosphorylation: It reduces the phosphorylation of both IKK and IκBα, preventing the degradation of the inhibitory protein.

-

Blocking p65 Phosphorylation and Translocation: By inhibiting the upstream signaling, Procyanidin A2 decreases the phosphorylation of the p65 subunit and physically prevents its translocation from the cytoplasm to the nucleus, a critical step for its activity.

Mitogen-activated protein kinases (MAPKs) are a group of signaling proteins that respond to extracellular stimuli and regulate various cellular processes, including inflammation and apoptosis. The key MAPK subfamilies involved in the stress response are c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38. Overactivation of these pathways by stressors like LPS contributes to the production of pro-inflammatory mediators.

Procyanidin A2 mitigates this response by broadly inhibiting the activation of the MAPK pathway. Specifically, it has been shown to decrease the phosphorylation of p38, JNK, and ERK in LPS-stimulated macrophages, thereby reducing the downstream inflammatory signaling.

References

Procyanidin A2: A Technical Guide to its Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin A2 (PCA2), a naturally occurring polyphenolic compound found in various plants, including grape seeds, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of PCA2, detailed experimental protocols for its evaluation, and a comprehensive summary of quantitative data from preclinical studies. The primary mechanism of action involves the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2). This document aims to serve as a valuable resource for researchers and professionals in the field of inflammation and drug discovery.

Mechanism of Action: Targeting Key Inflammatory Pathways

Procyanidin A2 exerts its anti-inflammatory effects through the intricate modulation of several key signaling cascades that are crucial in the inflammatory response. In vitro studies, primarily using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, have elucidated that PCA2's mechanism of action involves the inhibition of pro-inflammatory pathways and the activation of anti-inflammatory and antioxidant responses.

Inhibition of NF-κB Signaling

The NF-κB signaling pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. PCA2 has been shown to effectively suppress this pathway.[1][2][3][4] In LPS-stimulated macrophages, PCA2 inhibits the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1] This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step for its transcriptional activity. The reduced nuclear p65 leads to a significant decrease in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-6, and enzymes such as iNOS and COX-2.

Modulation of the MAPK Pathway

The MAPK pathway, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a pivotal role in translating extracellular inflammatory stimuli into intracellular responses. PCA2 has been demonstrated to attenuate the phosphorylation of all three major MAPKs (p38, JNK, and ERK) in a dose-dependent manner in LPS-stimulated RAW264.7 cells. By inhibiting MAPK activation, PCA2 effectively curtails the downstream signaling events that lead to the production of inflammatory mediators.

Activation of the Nrf2 Antioxidant Pathway

In addition to suppressing pro-inflammatory pathways, Procyanidin A2 also enhances the cellular antioxidant defense system through the activation of the Nrf2 pathway. PCA2 upregulates the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), while downregulating the expression of Keap1, the protein responsible for Nrf2 degradation. This leads to the translocation of Nrf2 into the nucleus, where it initiates the transcription of antioxidant genes, thereby mitigating oxidative stress, which is closely linked to inflammation.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from studies investigating the anti-inflammatory effects of Procyanidin A2. The primary model system is lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.

Table 1: Effect of Procyanidin A2 on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Cells

| Inflammatory Mediator | PCA2 Concentration (µM) | Inhibition/Reduction | Reference |

| Nitric Oxide (NO) | 20, 40, 80 | Dose-dependent inhibition of nitrite levels | |

| Prostaglandin E2 (PGE2) | 20, 40, 80 | Dose-dependent decrease in release | |

| Tumor Necrosis Factor-α (TNF-α) | 20, 40, 80 | Dose-dependent decrease in release | |

| Interleukin-6 (IL-6) | 20, 40, 80 | Dose-dependent decrease in release | |

| Interleukin-1β (IL-1β) | Not specified | Significant decrease in release in Aβ(1-42)-induced BV-2 cells | |

| Reactive Oxygen Species (ROS) | 0-80 | Suppressed |

Table 2: Effect of Procyanidin A2 on the Expression of Inflammatory Enzymes and Genes in LPS-stimulated RAW264.7 Cells

| Enzyme/Gene | PCA2 Concentration (µM) | Effect | Reference |

| Inducible Nitric Oxide Synthase (iNOS) | 80 | Inhibition of mRNA and protein expression | |

| Cyclooxygenase-2 (COX-2) | 80 | Inhibition of mRNA and protein expression | |

| TNF-α mRNA | 80 | Inhibition | |

| IL-6 mRNA | 80 | Inhibition |

Table 3: Effect of Procyanidin A2 on Signaling Pathway Proteins in LPS-stimulated RAW264.7 Cells

| Signaling Pathway | Protein | PCA2 Concentration (µM) | Effect | Reference |

| NF-κB | p-IKKα/β | 20, 40, 80 | Decreased phosphorylation | |

| NF-κB | p-IκBα | 20, 40, 80 | Decreased phosphorylation | |

| NF-κB | p-p65 | 20, 40, 80 | Decreased phosphorylation | |

| MAPK | p-p38 | 20, 40, 80 | Decreased phosphorylation | |

| MAPK | p-JNK | 20, 40, 80 | Decreased phosphorylation | |

| MAPK | p-ERK | 20, 40, 80 | Decreased phosphorylation | |

| Nrf2 | Nrf2 | 80 | Upregulated expression, reversed LPS-induced nuclear to cytoplasm translocation | |

| Nrf2 | HO-1 | 80 | Upregulated expression | |

| Nrf2 | Keap-1 | 80 | Downregulated expression |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of Procyanidin A2's anti-inflammatory effects.

Cell Culture and Treatment

RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of PCA2 (e.g., 20, 40, 80 µM) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.

Cell Viability Assay (MTT Assay)

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with different concentrations of PCA2 for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Collect the cell culture supernatant after treatment with PCA2 and LPS.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Collect the cell culture supernatant after treatment.

-

Quantify the concentrations of TNF-α, IL-6, and PGE2 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

The absorbance is measured at the appropriate wavelength, and cytokine concentrations are determined from a standard curve.

Quantitative Real-Time PCR (qRT-PCR)

-

Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qRT-PCR using specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) with a SYBR Green master mix.

-

The relative gene expression is calculated using the 2^-ΔΔCt method.

Western Blot Analysis

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-p38, iNOS, COX-2) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for NF-κB p65 Translocation

-

Grow cells on glass coverslips and treat as described above.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Block with 1% BSA and then incubate with an anti-p65 primary antibody.

-

After washing, incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cellular localization of p65 using a fluorescence microscope.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway Diagrams

Caption: Procyanidin A2's anti-inflammatory mechanism.

Caption: Workflow for evaluating PCA2's anti-inflammatory effects.

Conclusion

Procyanidin A2 is a potent anti-inflammatory agent with a multi-targeted mechanism of action. Its ability to inhibit the NF-κB and MAPK pathways while simultaneously activating the Nrf2 pathway makes it a promising candidate for the development of novel therapeutics for inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of PCA2 as a therapeutic agent. Future in vivo studies are warranted to fully elucidate its efficacy and safety profile in more complex disease models.

References

- 1. Procyanidin A2, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Procyanidin A2, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Procyanidins and Their Therapeutic Potential against Oral Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Procyanidin A2 in Traditional Medicine: A Technical Guide for Researchers

Introduction

Procyanidin A2 (PCA2) is a naturally occurring A-type proanthocyanidin, a class of flavonoid compounds formed from the polymerization of catechin and epicatechin monomers.[1][2] Specifically, it is a dimer of epicatechin units linked by a characteristic A-type bond (a C-C bond and an additional ether linkage).[2][3] Found in a variety of plants, many of which have a long history of use in traditional medicine, PCA2 is gaining significant attention from the scientific community for its diverse and potent biological activities.[4] This technical guide provides an in-depth overview of PCA2, focusing on its role in traditional medicine, its mechanisms of action, and the experimental methodologies used to investigate its therapeutic potential. It is intended for researchers, scientists, and professionals in the field of drug development.

Traditional Sources and Therapeutic Applications

Procyanidin A2 is present in numerous plants that are integral to traditional medicinal systems worldwide. Key dietary and herbal sources include grape seeds, cinnamon, peanut skins, lychee fruit pericarp, avocado, and cranberries. Historically, extracts from these plants have been used to treat a range of ailments. Modern research has begun to validate these traditional uses, attributing many of the therapeutic effects to their proanthocyanidin content, including PCA2. The compound has demonstrated a wide array of pharmacological properties, such as antioxidant, anti-inflammatory, antidiabetic, anticancer, and cardioprotective effects.

Quantitative Bioactivity Data

The biological efficacy of Procyanidin A2 has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data, providing a comparative overview for researchers.

Table 1: In Vitro Bioactivity of Procyanidin A2

| Biological Activity | Assay/Model | Metric | Result | Reference(s) |

| Antioxidant | DPPH Radical Scavenging | IC₅₀ | 5.08 µM | |

| Anti-inflammatory | LPS-stimulated RAW264.7 cells | Effective Conc. | 20-80 µM (Inhibition of NO, ROS, TNF-α, IL-6) | |

| Anticancer | Human HepG2 Liver Cancer Cells | EC₅₀ | 62.19 µg/mL | |

| Anticancer | Human HeLa Cervical Cancer Cells | EC₅₀ | 66.07 µg/mL | |

| Antibacterial | Staphylococcus aureus | MIC | 62.5 µg/mL | |

| Antibacterial | Escherichia coli | MIC | 62.5 µg/mL | |

| Antidiabetic | Primary Mouse Pancreatic Islets | Effective Conc. | 10 µM (Increased Insulin Secretion) | |

| Antidiabetic | α-Glucosidase Inhibition | IC₅₀ | 0.27 ± 0.01 µg/mL |

Table 2: In Vivo Bioactivity of Procyanidin A2

| Biological Activity | Animal Model | Dosage | Duration | Key Findings | Reference(s) |

| Antidiabetic | Fasted Mice (BPA-induced) | 10 µmol/kg/day | - | Inhibited bisphenol A-induced glucose increases. | |

| Antidiabetic | Diabetic Mice | 10, 25, 50 mg/kg b.w. | 14 days | Significant glucose-lowering effect at 50 mg/kg, comparable to metformin. |

Mechanisms of Action and Signaling Pathways

Procyanidin A2 exerts its biological effects by modulating several key cellular signaling pathways. Its anti-inflammatory and antioxidant activities are primarily mediated through the NF-κB, MAPK, and Nrf2 pathways, while its antidiabetic effects involve the regulation of glucose transporters and insulin signaling.

Anti-inflammatory and Antioxidant Signaling

In response to inflammatory stimuli like lipopolysaccharide (LPS), PCA2 has been shown to intervene in multiple stages of the inflammatory cascade. It suppresses the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammation. Concurrently, it enhances the cellular antioxidant defense system by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

-

NF-κB Pathway: PCA2 reduces the phosphorylation of key proteins like IKK, IκBα, and the p65 subunit of NF-κB. This inhibition prevents the translocation of p65 into the nucleus, thereby downregulating the expression of pro-inflammatory genes such as TNF-α and IL-6.

-

MAPK Pathway: The compound inhibits the phosphorylation of JNK, ERK, and p38 kinases, which are critical components of the MAPK pathway involved in the production of inflammatory mediators.

-

Nrf2 Pathway: PCA2 upregulates the expression of Nrf2 and Heme Oxygenase-1 (HO-1) while downregulating Keap-1. This promotes the translocation of Nrf2 into the nucleus, where it activates antioxidant response elements, bolstering the cell's defense against oxidative stress.

Antidiabetic and Metabolic Signaling

PCA2 contributes to glucose homeostasis through multiple mechanisms. It has been shown to protect pancreatic islets and modulate the expression of key glucose transporters. Furthermore, it can enhance glucose uptake in peripheral tissues, a critical action for managing hyperglycemia.

-

Glucose Transporter Regulation: PCA2 can restore the expression of GLUT-2 and GLUT-4, which are crucial for glucose sensing in pancreatic islets and glucose uptake in muscle and adipose tissue, respectively.

-

AMPK Pathway: Proanthocyanidins, as a class, are known to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, which in turn can promote GLUT-4 translocation to the cell surface.

-

Insulin Secretion: Studies show that PCA2 can directly increase insulin secretion from pancreatic islets. Another A-type procyanidin, Cinnamtannin A2, has been shown to increase glucagon-like peptide-1 (GLP-1) and insulin secretion, suggesting a potential incretin-like effect.

Experimental Protocols

Standardized and reproducible methodologies are crucial for the scientific investigation of Procyanidin A2. This section outlines key experimental protocols for extraction, in vitro analysis, and in vivo studies.

Extraction and Quantification of Procyanidin A2

The extraction of PCA2 from plant matrices is a critical first step. The choice of solvent and method significantly impacts the yield. Microwave-assisted extraction (MAE) has been shown to be a highly efficient method.

Protocol 1: Microwave-Assisted Extraction (MAE) from Pometia pinnata Leaves

-

Sample Preparation: Air-dry and grind plant material (e.g., leaves) into a fine powder.

-

Extraction:

-

Place 100 mg of the dried plant powder into a beaker.

-

Add an appropriate volume of methanol.

-

Perform MAE. Optimized conditions may include specific irradiation periods and cycles to maximize yield. One study found that the optimized MAE method increased the amount of PCA2 extracted by up to 36.6% w/w.

-

-

Filtration: After extraction, filter the mixture to separate the extract from the solid plant residue.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

-

Quantification (HPLC):

-

Column: Phenominex® Luna 5u Hilic column.

-

Mobile Phase: A gradient of 2% acetic acid and acetonitrile. A typical step gradient could be: 0-4 min, 5:95; 5-9 min, 10:90; 10-14 min, 80:20 (v/v).

-

Flow Rate: 1 mL/min.

-

Detection: UV at 280 nm.

-

Quantification: Calculate the concentration of PCA2 based on a calibration curve generated with a pure standard.

-

In Vitro Anti-inflammatory Assay

The RAW264.7 macrophage cell line is a standard model for assessing the anti-inflammatory properties of natural compounds.

Protocol 2: Anti-inflammatory Activity in LPS-Stimulated RAW264.7 Cells

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cytotoxicity Assay (e.g., MTT): Determine the non-toxic concentration range of PCA2 on RAW264.7 cells prior to anti-inflammatory experiments. Concentrations of 20, 40, and 80 µM have been shown to be non-cytotoxic.

-

Treatment:

-

Seed cells in appropriate culture plates.

-

Pre-treat cells with various concentrations of PCA2 (e.g., 20, 40, 80 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours for cytokine release, shorter times for signaling protein analysis).

-

-

Nitric Oxide (NO) Measurement: Measure nitrite accumulation in the culture supernatant using the Griess assay as an indicator of NO production.

-

Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using specific ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to measure the expression and phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-JNK).

-

qRT-PCR Analysis: Extract total RNA and perform quantitative real-time PCR to measure the mRNA expression levels of inflammatory genes like TNF-α and IL-6.

Analytical Methodologies

Accurate identification and quantification of Procyanidin A2 are essential for research and development. A combination of chromatographic and spectroscopic techniques is typically employed.

Table 3: Key Analytical Techniques for Procyanidin A2 Analysis

| Technique | Abbreviation | Purpose | Reference(s) |

| High-Performance Liquid Chromatography | HPLC / UHPLC | Separation and quantification of PCA2 in complex mixtures (extracts). Often coupled with UV or DAD detectors. | |

| Mass Spectrometry | MS | Molecular weight determination and structural elucidation, especially when coupled with HPLC (LC-MS). | |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Detailed molecular structure analysis and confirmation of stereochemistry for pure compounds. | |

| Phloroglucinolysis | - | A chemical degradation method used to determine the mean degree of polymerization and the constituent units of proanthocyanidins. | |

| Spectroscopy (UV-Vis, FTIR) | UV-Vis, FTIR | Preliminary identification and quantitative analysis based on characteristic absorption spectra. |

Conclusion and Future Directions

Procyanidin A2 is a promising bioactive compound with a strong foundation in traditional medicine and growing validation from modern scientific research. Its multifaceted mechanisms of action, particularly in modulating key signaling pathways related to inflammation, oxidative stress, and metabolism, make it a compelling candidate for the development of new therapeutics and nutraceuticals.

Future research should focus on several key areas:

-

Bioavailability and Metabolism: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of PCA2 to optimize its delivery and efficacy.

-

Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into evidence-based applications for human health, particularly for chronic conditions like type 2 diabetes and inflammatory disorders.

-

Synergistic Effects: Investigating the potential synergistic effects of PCA2 with other phytochemicals in traditional herbal preparations or with conventional drugs could lead to more effective combination therapies.

By bridging the gap between traditional knowledge and modern science, continued research into Procyanidin A2 holds significant promise for advancing human health and wellness.

References

- 1. Procyanidin A2 Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Procyanidin A2, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Procyanidin A2 - Wikipedia [en.wikipedia.org]

Procyanidin A2 (CAS No. 41743-41-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin A2, an A-type proanthocyanidin, is a naturally occurring flavanol dimer found in a variety of plant sources, including peanut skins, horse chestnuts, and cranberries.[1] Identified by the CAS number 41743-41-3, this polyphenolic compound has garnered significant attention within the scientific community for its diverse and potent biological activities. These include notable antioxidant, anti-inflammatory, antidiabetic, antibacterial, and antiproliferative effects.[2] This technical guide provides an in-depth overview of Procyanidin A2, consolidating its physicochemical properties, summarizing its biological activities with quantitative data, detailing relevant experimental protocols, and illustrating its mechanisms of action through signaling pathway diagrams.

Physicochemical Properties

Procyanidin A2 is structurally defined as an epicatechin-(2β→O→7,4β→8)-epicatechin dimer.[1] Its key physicochemical characteristics are summarized in the table below, providing essential information for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 41743-41-3 | [1] |

| Molecular Formula | C₃₀H₂₄O₁₂ | [2] |

| Molecular Weight | 576.50 g/mol | |

| Appearance | Pale pink solid | |

| Melting Point | 300 °C | |

| Boiling Point | 946.0 ± 65.0 °C (at 760 Torr) | |

| Solubility | Soluble in DMSO, ethanol, and methanol. Sparingly soluble in water (0.1 mg/ml). | |

| UV Absorption Maximum (λmax) | 282 nm |

Biological Activity and Quantitative Data

Procyanidin A2 exhibits a broad spectrum of biological activities, which have been quantified in various in vitro and in vivo studies. The following table summarizes the key quantitative data on its efficacy.

| Biological Activity | Assay/Model | Quantitative Data | Reference |

| Antioxidant | DPPH radical scavenging | IC₅₀ = 5.08 µM | |

| Antibacterial | Minimum Inhibitory Concentration (MIC) | S. aureus: 62.5 µg/ml, E. coli: 62.5 µg/ml | |

| Antiproliferative | Cell viability assay | EC₅₀ (HepG2 cells) = 62.19 µg/ml, EC₅₀ (HeLa cells) = 66.07 µg/ml | |

| Antidiabetic | Insulin secretion from mouse pancreatic islets | Increased at 10 µM | |

| Anti-inflammatory | Inhibition of CCL26 production in A549 cells | 35% reduction at 5 µM | |

| Anti-HIV | HIV-1 Integrase Inhibition | IC₅₀ = 30.1 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in Procyanidin A2 research.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol), Procyanidin A2 stock solution (in a suitable solvent like methanol or DMSO), and a positive control (e.g., ascorbic acid).

-

Procedure:

-

Prepare serial dilutions of Procyanidin A2 and the positive control.

-

In a 96-well plate or cuvettes, mix a specific volume of the sample or standard with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-